molecular formula C22H25F2NO4 B12376808 (Rac)-Nebivolol-d2,15N

(Rac)-Nebivolol-d2,15N

Katalognummer: B12376808
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: KOHIRBRYDXPAMZ-BEEBXBCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Rac)-Nebivolol-d2,15N is a deuterium and nitrogen-15 labeled derivative of Nebivolol, a beta-adrenergic receptor blocker used primarily in the treatment of hypertension and heart failure. The labeling with deuterium and nitrogen-15 isotopes makes it valuable for pharmacokinetic studies and metabolic research, as these isotopes can be traced using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Nebivolol-d2,15N involves multiple steps, starting from commercially available precursors. The key steps include:

    Deuteration: Introduction of deuterium atoms into the molecular structure, often achieved through catalytic hydrogenation using deuterium gas.

    Nitrogen-15 Labeling: Incorporation of nitrogen-15, typically through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents.

    Final Assembly: Coupling of the labeled intermediates to form the final this compound compound under controlled conditions, often involving the use of catalysts and specific reaction temperatures and pressures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale deuteration and nitrogen-15 labeling using industrial reactors.

    Purification: Extensive purification steps, including crystallization and chromatography, to ensure the high purity of the final product.

    Quality Control: Rigorous quality control measures, including NMR and mass spectrometry, to confirm the isotopic labeling and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(Rac)-Nebivolol-d2,15N undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions to form reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions, including different solvents and temperatures.

Major Products

Wissenschaftliche Forschungsanwendungen

(Rac)-Nebivolol-d2,15N has several scientific research applications:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Nebivolol in the body.

    Metabolic Studies: Helps in tracing metabolic pathways and identifying metabolites.

    NMR Spectroscopy: Utilized in NMR studies to investigate molecular interactions and dynamics.

    Mass Spectrometry: Employed in mass spectrometry for precise quantification and analysis of the compound in biological samples.

    Medical Research: Investigated for its potential therapeutic effects and mechanisms of action in various medical conditions.

Wirkmechanismus

(Rac)-Nebivolol-d2,15N exerts its effects primarily through the blockade of beta-adrenergic receptors, leading to:

    Reduction in Heart Rate: Decreases the heart rate by inhibiting the action of adrenaline and noradrenaline.

    Vasodilation: Promotes vasodilation through the release of nitric oxide, improving blood flow and reducing blood pressure.

    Molecular Targets: Targets beta-1 adrenergic receptors in the heart and vascular smooth muscle cells.

    Pathways Involved: Involves the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to decreased intracellular calcium levels and reduced cardiac contractility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nebivolol: The parent compound, without isotopic labeling.

    Atenolol: Another beta-adrenergic receptor blocker with similar therapeutic effects.

    Metoprolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.

Uniqueness

(Rac)-Nebivolol-d2,15N is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the unlabeled compound. The deuterium and nitrogen-15 labels provide distinct advantages in NMR and mass spectrometry, making it a valuable tool in scientific research.

Eigenschaften

Molekularformel

C22H25F2NO4

Molekulargewicht

408.4 g/mol

IUPAC-Name

1-(4-deuterio-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(4-deuterio-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl](15N)amino]ethanol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i1D,2D,25+1

InChI-Schlüssel

KOHIRBRYDXPAMZ-BEEBXBCDSA-N

Isomerische SMILES

[2H]C1CC(OC2=C1C=C(C=C2)F)C(C[15NH]CC(C3CC(C4=C(O3)C=CC(=C4)F)[2H])O)O

Kanonische SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.